molecular formula C18H19N3O2 B5848240 methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate

methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate

Cat. No. B5848240
M. Wt: 309.4 g/mol
InChI Key: VSXJYDOZPPIYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making it an attractive target for the treatment of metabolic disorders such as diabetes, obesity, and cancer. A-769662 has been shown to have potential therapeutic applications in these areas, and as such, there has been significant scientific research focused on its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

AMPK is a heterotrimeric protein kinase that is activated in response to cellular stress such as low energy levels, hypoxia, and oxidative stress. AMPK activation results in the phosphorylation of downstream targets involved in energy metabolism and protein synthesis. methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has been shown to activate AMPK through a unique mechanism that involves allosteric activation of the kinase. This results in increased phosphorylation of AMPK targets, leading to improved metabolic function.
Biochemical and Physiological Effects:
In addition to its effects on energy metabolism, methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has been shown to have other physiological effects. In vitro studies have shown that methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has several advantages as a research tool. It is a potent and selective activator of AMPK, making it a useful tool for studying the role of AMPK in cellular metabolism and disease. methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has also been shown to be effective in vivo, allowing for the study of its effects in animal models. However, methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has some limitations as a research tool. It has a short half-life in vivo, which can make dosing challenging. Additionally, its effects on AMPK signaling may be cell type-specific, making it important to validate its effects in different cell types.

Future Directions

There are several potential future directions for research on methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate. One area of interest is the development of more potent and selective AMPK activators. Another area is the study of the effects of methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate in different disease models, such as cancer and neurodegenerative diseases. Additionally, the mechanism of allosteric activation of AMPK by methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate is not well understood, and further research is needed to elucidate this mechanism. Finally, the development of novel delivery methods for methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate may improve its efficacy and allow for its use in clinical settings.
Conclusion:
In conclusion, methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate is a small molecule activator of AMPK with potential therapeutic applications in metabolic disorders, cancer, and inflammation. Its synthesis has been optimized over the years, and its mechanism of action is unique and involves allosteric activation of AMPK. methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has several advantages as a research tool, but also has limitations that must be considered. Future research on methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate may lead to the development of more potent and selective AMPK activators, as well as improved understanding of its mechanism of action and potential clinical applications.

Synthesis Methods

Methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate was first synthesized by researchers at Abbott Laboratories in 2008. The synthesis involves a series of chemical reactions starting with the compound 2-amino-3-cyano-6-isobutyl-4-pyridinecarboxylic acid, which is then converted to the final product through a series of steps including esterification, amidation, and cyclization. The synthesis of methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has been optimized over the years, resulting in higher yields and improved purity.

Scientific Research Applications

Methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro and in vivo studies have shown that methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate activates AMPK, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects have been observed in various cell types including adipocytes, hepatocytes, and muscle cells. In animal models, methyl 4-(2-amino-3-cyano-6-isobutyl-4-pyridinyl)benzoate has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight in obese mice.

properties

IUPAC Name

methyl 4-[2-amino-3-cyano-6-(2-methylpropyl)pyridin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11(2)8-14-9-15(16(10-19)17(20)21-14)12-4-6-13(7-5-12)18(22)23-3/h4-7,9,11H,8H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXJYDOZPPIYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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